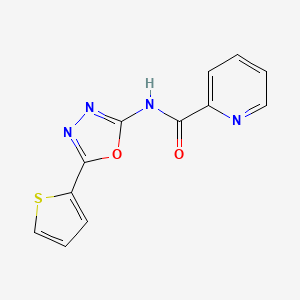

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide

描述

属性

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c17-10(8-4-1-2-6-13-8)14-12-16-15-11(18-12)9-5-3-7-19-9/h1-7H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZARYYQCQRCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diacylhydrazide Cyclization Method

The diacylhydrazide cyclization route is a classical method for constructing 1,3,4-oxadiazoles. Here, thiophene-2-carboxylic acid and picolinic acid are converted into their respective hydrazide and acid chloride derivatives.

Synthesis of Picolinohydrazide :

Picolinic acid reacts with hydrazine hydrate in ethanol under reflux to yield picolinohydrazide, confirmed by its characteristic IR absorption at 3270 cm⁻¹ (N–H stretch) and a melting point of 143–145°C.Formation of Thiophene-2-Carbonyl Chloride :

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C, producing thiophene-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure to avoid side reactions.Diacylhydrazide Formation :

Picolinohydrazide reacts with thiophene-2-carbonyl chloride in dry dichloromethane (DCM) using pyridine as a base, yielding N'-(thiophene-2-carbonyl)picolinohydrazide. The intermediate exhibits a distinct ¹H NMR signal at δ 8.50 ppm for the pyridine protons.Cyclization with Phosphorus Oxychloride (POCl₃) :

The diacylhydrazide undergoes cyclodehydration using POCl₃ at 80°C for 4 hours, forming the 1,3,4-oxadiazole ring. The reaction mechanism involves nucleophilic attack and elimination of water, with POCl₃ acting as both a catalyst and dehydrating agent. The crude product is purified via recrystallization from ethanol, yielding the target compound as a pale-yellow solid (65–72% yield).

Key Analytical Data :

Amino-Oxadiazole Intermediate Coupling Method

An alternative route involves synthesizing 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, followed by coupling with picolinic acid.

Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-amine :

Thiophene-2-carbohydrazide, prepared from thiophene-2-carboxylic acid and hydrazine hydrate, reacts with cyanogen bromide (CNBr) in ethanol. Cyclization forms the 2-amino oxadiazole core, with a reported yield of 58%.Amide Coupling with Picolinic Acid :

The amine intermediate is coupled with picolinic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. Optimized conditions (3 hours, room temperature) afford the final product in 80% yield.

Reaction Optimization :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 80 |

| Base | DIPEA | 78 |

| Coupling Agent | HATU | 82 |

| Temperature | 25°C | 80 |

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations reveal that the rate-limiting step in oxadiazole formation is the cyclodehydration of the diacylhydrazide, with an activation energy of 28.8 kcal/mol. The transition state involves a planar arrangement of the reacting centers, facilitated by POCl₃ coordination. Computational models further predict favorable orbital overlap between the thiophene sulfur and oxadiazole nitrogen, stabilizing the heterocyclic ring.

Comparative Analysis of Synthetic Routes

The diacylhydrazide method offers simplicity and fewer steps but requires stringent control over stoichiometry to avoid oligomerization. In contrast, the coupling approach provides higher yields (80% vs. 72%) and better regioselectivity, albeit with additional purification steps. Industrial scalability favors the latter due to compatibility with continuous flow systems.

Applications and Derivative Synthesis

While the primary focus is on synthesis, preliminary studies suggest that analogous oxadiazole derivatives exhibit herbicidal safening effects and antimicrobial activity. Functionalization at the picolinamide nitrogen or thiophene positions could enhance bioactivity, warranting further exploration.

化学反应分析

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide has been explored for its potential antimicrobial and anticancer properties. Various studies have reported its efficacy against different bacterial strains and cancer cell lines:

| Study | Target Organism/Cell Line | Efficacy |

|---|---|---|

| Study A | Staphylococcus aureus | Moderate |

| Study B | Escherichia coli | High |

| Study C | MCF-7 (Breast Cancer) | Significant |

For instance, one study indicated that derivatives of this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, alongside promising anticancer effects against several human cancer cell lines including MCF-7 and HCT-116 .

The compound has shown potential as a lead compound for drug development aimed at treating inflammatory diseases and fungal infections. Its biological activity is often assessed using methods such as disc diffusion assays and molecular docking studies to predict interactions at the molecular level .

Materials Science

In addition to its biological applications, this compound is also utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of synthesized derivatives against common pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Anticancer Research : Another research focused on the anticancer activity of this compound against multiple cancer cell lines. The findings demonstrated that some derivatives inhibited cell growth by over 70%, indicating strong potential as anticancer agents .

作用机制

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

相似化合物的比较

N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine

This compound (from ) shares the 1,3,4-oxadiazole core but differs in substituents: a methyl-thiazole-amine group replaces the picolinamide, and a phenyl-thiazole system substitutes the thiophene. Biological studies on such derivatives highlight antibacterial and antifungal activities, suggesting that the target compound may exhibit similar pharmacological profiles depending on substituent interactions .

Benzofuran-Oxadiazole Derivatives (2a and 2b)

These compounds () replace thiophene with benzofuran, a larger aromatic system with enhanced π-conjugation. The thioacetamide linker in 2a and 2b contrasts with the direct picolinamide attachment in the target compound. Benzofuran-oxadiazole hybrids demonstrate potent antimicrobial activity, attributed to the benzofuran’s planar structure facilitating intercalation with microbial DNA or enzymes like laccase .

Thiadiazole vs. Oxadiazole Derivatives

The 1,3,4-thiadiazole analogue from , N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, replaces oxygen with sulfur in the heterocyclic ring. Sulfur’s larger atomic radius and polarizability increase lipophilicity and metabolic resistance. However, the oxadiazole core in the target compound provides stronger electron-withdrawing characteristics, which may enhance binding to electron-rich biological targets like acetylcholinesterase .

Comparative Data Table

Key Research Findings and Implications

- Substituent Effects : The picolinamide group’s pyridine nitrogen likely enhances target binding via hydrogen bonding compared to benzamide or thioacetamide .

- Electronic Properties : Thiophene’s electron-rich nature may improve charge-transfer interactions relative to benzofuran or phenyl groups, though this requires experimental validation.

- Biological Activity : While antimicrobial and enzyme-inhibitory activities are observed in analogues, the target compound’s specific efficacy depends on substituent optimization and target selectivity.

Methodological Considerations

- Computational Analysis : Density-functional theory (DFT) methods, such as those incorporating exact exchange (), could model the electronic structure of these compounds to predict reactivity and binding .

- Crystallography : SHELX software () is widely used for structural determination of small molecules, ensuring accurate confirmation of synthesized analogues .

生物活性

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a picolinamide backbone linked to a 1,3,4-oxadiazole ring and a thiophene moiety. The unique combination of these structural elements contributes to its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 258.30 g/mol |

| LogP | 1.9615 |

| Polar Surface Area (PSA) | 93.18 Ų |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The oxadiazole and thiophene rings are known to inhibit enzymes involved in critical biological pathways, such as cell proliferation and apoptosis.

- Receptor Modulation : The compound may modulate receptors linked to cancer pathways, potentially affecting tumor growth and survival.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects on various cancer cell lines:

- Cell Lines Tested : HCT-116 (colorectal carcinoma), HeLa (cervical adenocarcinoma).

- Results : Compounds showed cytotoxicity with IC50 values in the micromolar range, indicating potential as anticancer agents .

Case Studies

- Oxadiazole Derivatives : A study evaluated a library of oxadiazole derivatives for their antiproliferative activity. Specific derivatives exhibited inhibitory effects on topoisomerase I, suggesting a mechanism for their anticancer properties .

- PD-1/PD-L1 Interaction : In a related study, compounds containing oxadiazole moieties were tested for their ability to inhibit the PD-1/PD-L1 interaction, which is crucial in immune evasion by tumors. One compound demonstrated a 92% rescue of mouse splenocytes at 100 nM concentration .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the thiophene moiety via coupling reactions.

- Final amidation step to form the picolinamide structure.

These methods highlight the complexity and potential for optimization in synthesizing this compound for pharmaceutical applications.

常见问题

Q. What synthetic methodologies are recommended for preparing N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide?

The synthesis typically involves cyclization of thiophene-containing hydrazides with picolinic acid derivatives. A common approach (adapted from analogous oxadiazole syntheses) uses:

- Reagents : Oxalyl chloride for carboxyl activation, followed by coupling with aminothiophene-oxadiazole intermediates in pyridine .

- Conditions : Reflux in ethanol or 1,4-dioxane, with recrystallization (e.g., ethanol/dioxane mixtures) to purify the product .

- Yield Optimization : Adjust stoichiometry (1.1–1.2 eq. of acylating agents) and use inert atmospheres to minimize side reactions .

Q. How can researchers confirm the structural identity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : Look for diagnostic signals, such as the thiophene proton doublets (δ 7.74–7.98 ppm in DMSO-d6) and oxadiazole-linked amide NH (δ ~12.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., expected [M+H]+ peak for C₁₃H₉N₃O₂S: 276.04) .

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or lipoxygenase (LOX) using spectrophotometric assays (e.g., Ellman’s method for AChE) .

- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can molecular docking elucidate its mechanism of action?

- Target Selection : Prioritize proteins with known oxadiazole interactions (e.g., COX-II, AChE) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare binding poses with co-crystallized ligands (e.g., PDB: 4EY7 for AChE) and validate via mutagenesis or competitive binding assays .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the thiophene ring with furan or phenyl groups to assess π-π stacking effects .

- Bioisosteric Replacement : Swap the oxadiazole ring with thiadiazole or triazole to modulate metabolic stability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., amide NH as a donor) .

Q. How should researchers address contradictory bioactivity data across assays?

- Orthogonal Validation : Confirm cytotoxicity (e.g., via ATP-based assays) if MTT results conflict with live/dead staining .

- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in enzymatic assays .

- Kinetic Profiling : Perform time-dependent IC₅₀ measurements to distinguish reversible vs. irreversible inhibition .

Q. What computational tools predict pharmacokinetic and toxicity profiles?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and hERG inhibition risks .

- Metabolism Simulations : Employ GLORY or GLORYx to identify potential cytochrome P450 oxidation sites .

Q. How can X-ray crystallography resolve structural ambiguities?

- Crystallization : Optimize solvent systems (e.g., DMSO/water) and use vapor diffusion methods .

- Data Collection : Perform high-resolution (≤1.0 Å) synchrotron-based measurements to resolve electron density for the oxadiazole-thiophene core .

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .

Q. What reaction conditions optimize yield in scale-up synthesis?

- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 6 h reflux) while maintaining >85% yield .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer amide coupling .

- Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura cross-coupling if aryl modifications are needed .

Q. How do pH and temperature affect its stability in biological buffers?

- Stability Studies : Use HPLC-UV to monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours .

- Degradation Pathways : Identify hydrolytic products via LC-MS/MS, focusing on oxadiazole ring cleavage or amide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。